Butylidynetrimethanol (Trimethylolpropane): Technical Safety & Toxicology Guide
Butylidynetrimethanol (Trimethylolpropane): Technical Safety & Toxicology Guide
CAS: 77-99-6 Synonyms: Trimethylolpropane (TMP), 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, Hexaglycerine. Formula: C₆H₁₄O₃ Molecular Weight: 134.17 g/mol [1]
Executive Summary
Trimethylolpropane (TMP) is a trifunctional polyol widely utilized as a cross-linking agent in the synthesis of alkyd resins, polyurethanes, and polyester acrylates.[2][3] For drug development professionals and research scientists, TMP presents a profile of low acute and chronic toxicity in its pure form.
However, a critical safety nuance exists: while TMP itself is relatively benign, its thermal decomposition products—specifically when esterified—can generate bicyclic phosphates (TMPP) , which are potent neurotoxins (GABA antagonists). This guide synthesizes the standard toxicological profile with this specific, high-stakes chemical hazard, ensuring a comprehensive risk assessment for laboratory and industrial handling.
Physicochemical Identity & Properties
TMP is a hygroscopic, white crystalline solid. Its three primary hydroxyl groups allow for high reactivity in esterification and urethane formation, making it a staple "building block" molecule.
| Property | Value | Relevance to Safety/Handling |
| Physical State | White crystalline flakes/powder | Dust explosion hazard if dispersed. |
| Melting Point | 58 °C (136 °F) | Low melting point; easily handled as a melt. |
| Boiling Point | 285 °C (545 °F) | High thermal stability (pure form). |
| Solubility | Soluble in water, alcohol, acetone | Bioavailable in aquatic environments; easy cleanup. |
| Vapor Pressure | < 1 Pa @ 20 °C | Inhalation hazard of vapor is negligible at room temp. |
| Log Pow | -0.47 | Low bioaccumulation potential.[4] |
Toxicological Profile
The following data is synthesized from REACH registration dossiers, OECD SIDS assessments, and independent toxicological studies.
Acute Toxicity
TMP demonstrates low acute toxicity across all standard routes of exposure.
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Oral (Rat): LD50 ≈ 14,100 – 14,700 mg/kg.
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Dermal (Rabbit): LD50 > 10,000 mg/kg.
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Inhalation (Rat): LC50 > 0.85 mg/L (4h, dust/mist). No mortality observed at saturation.
Irritation & Sensitization
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Skin: Non-irritating (Rabbit, OECD 404).
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Eye: Non-irritating to slightly irritating (Rabbit, OECD 405). Mechanical irritation from crystals is possible.
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Sensitization: Non-sensitizing (Human Patch Test, n=200; Guinea Pig Maximization Test).
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Note: Do not confuse TMP with TMP-Triacrylate (TMPTA) , a common derivative which is a known skin sensitizer.
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Reproductive & Developmental Toxicity
This endpoint requires careful interpretation due to conflicting regulatory classifications.
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Standard Finding: Most international bodies (including ECHA and OECD) conclude that TMP does not meet the criteria for reproductive toxicity.
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NOAEL (Reproductive): 800 mg/kg/day (Rat, OECD 422).
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NOAEL (Developmental): 800 mg/kg/day.[4]
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Regulatory Divergence: Some GHS implementations (e.g., Japan NITE) have classified TMP as Repr. 1B (H360). This is often based on conservative interpretations of minor weight changes or vacuolation observed at high doses in screening studies. However, the consensus in Western industrial toxicology is that it poses no significant reproductive risk at relevant exposure levels.
The "Hidden" Neurotoxicity Risk: TMPP Formation
While TMP is safe, its phosphate ester derivatives are not. In the event of fire or thermal decomposition of TMP-based synthetic lubricants or phosphate esters, a bicyclic phosphate known as TMPP (Trimethylolpropane phosphate) can form.
Mechanism: TMPP is a "cage" molecule that fits perfectly into the picrotoxin-binding site of the GABA-A receptor, acting as a non-competitive antagonist. This blocks chloride ion influx, leading to rapid neuronal depolarization and seizures.
Caption: Pathway of TMP transformation into neurotoxic bicyclic phosphate (TMPP) under thermal stress.
Experimental Protocol: OECD 422 Safety Assessment
For researchers needing to validate the safety of a new TMP derivative or formulation, the OECD 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) is the gold standard.
Objective
To evaluate systemic toxic effects and screen for effects on male/female reproductive performance (gonadal function, mating behavior, conception, parturition).
Methodology Workflow
Test System: Rat (Sprague-Dawley or Wistar), n=10-12/sex/group. Route: Oral Gavage (most common for TMP) or Diet.
Step-by-Step Protocol:
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Acclimatization (5 days): Monitor health and weight.
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Pre-Mating Dosing (2 weeks): Administer TMP daily to males and females.
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Dose Groups: Control, Low (e.g., 50 mg/kg), Mid (200 mg/kg), High (800 mg/kg).
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Mating Phase (2 weeks): 1:1 co-housing. Check for vaginal plugs/sperm daily.
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Gestation Phase: Females dosed daily throughout pregnancy.
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Post-Partum Phase: Females dosed until Lactation Day 4.
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Male Sacrifice: After ~4-6 weeks of dosing (post-mating).
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Analysis: Testes weight, epididymal sperm count, histopathology.
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Female/Pup Sacrifice: On Lactation Day 4.
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Analysis: Litter size, pup weight, pup survival index, maternal organ weights.
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Data Interpretation (Self-Validating)
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Validity Check: Control group fertility rate must be ≥ 70% (or strain average).
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Positive Result: Significant reduction in litter size or pup weight at High Dose indicates developmental toxicity.
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TMP Benchmark: Pure TMP should show NOAEL ≥ 200 mg/kg for systemic toxicity and ≥ 800 mg/kg for reproductive endpoints.
Caption: Timeline for OECD 422 Combined Toxicity Study.
Handling, Storage, and Exposure Controls
Engineering Controls
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Ventilation: Use local exhaust ventilation if handling powder to prevent dust formation.
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Explosion Proofing: While TMP is not highly flammable, organic dusts can explode. Ground all equipment.
Personal Protective Equipment (PPE)
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Respiratory: N95 (US) or P1 (EU) dust mask is sufficient for solid handling.
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Skin/Eye: Nitrile gloves (0.11 mm thickness, breakthrough >480 min) and safety glasses with side shields.
Incompatibilities
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Strong Oxidizers: Reaction may generate heat.
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Isocyanates: Rapid reaction (used in synthesis, but uncontrolled mixing can be hazardous).
References
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OECD SIDS. (2002). SIDS Initial Assessment Report for SIAM 14: Trimethylolpropane (CAS 77-99-6). UNEP Publications. Link
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European Chemicals Agency (ECHA). (2023). Registration Dossier: Propylidynetrimethanol (CAS 77-99-6). ECHA CHEM. Link
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National Institute of Technology and Evaluation (NITE). (2008).[5] Chemical Risk Information Platform (CHRIP): Trimethylolpropane Safety Data.Link
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Lindsey, J. W., et al. (1998).[6] "Trimethylolpropane phosphate (TMPP) perfusion into the nucleus accumbens of the rat: electroencephalographic, behavioral and neurochemical correlates." Neurotoxicology, 19(2), 215-225.[6] Link
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Wright, R. L. (1995).[7] "The gas phase decomposition and trimethylolpropane phosphate neurotoxin formation potential of tricresyl and t-butylphenyl phosphates."[7] University of Dayton Dissertations. Link
Sources
- 1. Trimethylolpropane | C6H14O3 | CID 6510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethylolpropane | 77-99-6 [chemicalbook.com]
- 3. trimethylolpropane, 77-99-6 [thegoodscentscompany.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. nite.go.jp [nite.go.jp]
- 6. Trimethylolpropane phosphate (TMPP) perfusion into the nucleus accumbens of the rat: electroencephalographic, behavioral and neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "The gas phase decomposition and trimethylolpropane phosphate neurotoxi" by Robert Loren Wright [ecommons.udayton.edu]
